molecular formula C14H20ClN B8778503 4-Benzyl-1-(2-chloroethyl)piperidine

4-Benzyl-1-(2-chloroethyl)piperidine

Cat. No.: B8778503
M. Wt: 237.77 g/mol
InChI Key: BBDCCXMBOJDLMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-1-(2-chloroethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a benzyl group attached to the piperidine ring, which is further connected to a chloroethane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-(2-chloroethyl)piperidine typically involves the reaction of 4-benzylpiperidine with chloroethane under specific conditions. One common method is the nucleophilic substitution reaction where 4-benzylpiperidine reacts with chloroethane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-(2-chloroethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloroethane moiety can undergo nucleophilic substitution reactions with nucleophiles like amines, thiols, or alcohols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction: Reduced derivatives like alcohols or amines.

    Substitution: Substituted products depending on the nucleophile used.

Scientific Research Applications

4-Benzyl-1-(2-chloroethyl)piperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Benzyl-1-(2-chloroethyl)piperidine involves its interaction with specific molecular targets. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chloroethane group may also contribute to the compound’s overall pharmacological profile by influencing its binding affinity and selectivity for certain receptors.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: A structurally similar compound with a benzyl group attached to the piperidine ring.

    2-Benzylpiperidine: Another related compound with a benzyl group at the 2-position of the piperidine ring.

    Benzylpiperazine: A compound with a benzyl group attached to a piperazine ring.

Uniqueness

4-Benzyl-1-(2-chloroethyl)piperidine is unique due to the presence of both the benzylpiperidine and chloroethane moieties, which confer distinct chemical and pharmacological properties. This combination of structural features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H20ClN

Molecular Weight

237.77 g/mol

IUPAC Name

4-benzyl-1-(2-chloroethyl)piperidine

InChI

InChI=1S/C14H20ClN/c15-8-11-16-9-6-14(7-10-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

BBDCCXMBOJDLMO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CCCl

Origin of Product

United States

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